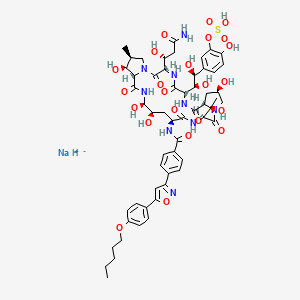![molecular formula C12H18ClNO3 B10765030 1-(7-methoxybenzo[d][1,3]dioxol-5-yl)-N-methylpropan-2-amine,monohydrochloride](/img/structure/B10765030.png)
1-(7-methoxybenzo[d][1,3]dioxol-5-yl)-N-methylpropan-2-amine,monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(7-Methoxybenzo[d][1,3]dioxol-5-yl)-N-methylpropan-2-amine, monohydrochloride is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a methoxybenzo[d][1,3]dioxole moiety, which is known for its presence in various bioactive molecules.
準備方法
The synthesis of 1-(7-methoxybenzo[d][1,3]dioxol-5-yl)-N-methylpropan-2-amine, monohydrochloride typically involves several steps:
-
Synthetic Routes and Reaction Conditions
- The initial step often involves the formation of the methoxybenzo[d][1,3]dioxole core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
- Subsequent steps include the introduction of the N-methylpropan-2-amine group. This can be done via reductive amination or other suitable amination reactions.
- The final step involves the formation of the monohydrochloride salt, which is typically achieved by treating the free base with hydrochloric acid.
-
Industrial Production Methods
- Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors and other advanced chemical engineering techniques to ensure scalability and consistency.
化学反応の分析
1-(7-Methoxybenzo[d][1,3]dioxol-5-yl)-N-methylpropan-2-amine, monohydrochloride undergoes various chemical reactions:
-
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the amine group, potentially converting it to an amine oxide or other reduced forms.
-
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
-
Major Products
- Oxidation products may include aldehydes or carboxylic acids.
- Reduction products may include amine oxides or other reduced derivatives.
- Substitution products depend on the specific electrophile used and can vary widely.
科学的研究の応用
1-(7-Methoxybenzo[d][1,3]dioxol-5-yl)-N-methylpropan-2-amine, monohydrochloride has several scientific research applications:
-
Chemistry
- Used as a building block in the synthesis of more complex molecules.
- Studied for its reactivity and potential as a precursor in organic synthesis.
-
Biology
- Investigated for its potential biological activity, including anticancer properties .
- Used in studies related to enzyme inhibition and receptor binding.
-
Medicine
- Explored for its potential therapeutic applications, particularly in the treatment of certain cancers .
- Studied for its pharmacokinetic properties and potential as a drug candidate.
-
Industry
- Utilized in the development of new materials and chemical products.
- Investigated for its potential use in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 1-(7-methoxybenzo[d][1,3]dioxol-5-yl)-N-methylpropan-2-amine, monohydrochloride involves several molecular targets and pathways:
-
Molecular Targets
- The compound may interact with specific enzymes or receptors, leading to inhibition or activation of certain biological pathways.
- Potential targets include receptor tyrosine kinases and tubulin, which are involved in cell proliferation and apoptosis .
-
Pathways Involved
- The compound may induce apoptosis in cancer cells by disrupting microtubule assembly and causing cell cycle arrest .
- It may also modulate signal transduction pathways involved in cell growth and survival.
類似化合物との比較
1-(7-Methoxybenzo[d][1,3]dioxol-5-yl)-N-methylpropan-2-amine, monohydrochloride can be compared with other similar compounds to highlight its uniqueness:
-
Similar Compounds
1-(7-Methoxybenzo[d][1,3]dioxol-5-yl)-2-propen-1-ol: Shares the methoxybenzo[d][1,3]dioxole core but differs in the side chain structure.
2-Amino-3-(7-methoxybenzo[d][1,3]dioxol-5-yl)propanoic acid: Another derivative with a similar core but different functional groups.
-
Uniqueness
- The presence of the N-methylpropan-2-amine group in 1-(7-methoxybenzo[d][1,3]dioxol-5-yl)-N-methylpropan-2-amine, monohydrochloride provides unique chemical and biological properties.
- Its specific structure allows for distinct interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C12H18ClNO3 |
|---|---|
分子量 |
259.73 g/mol |
IUPAC名 |
1-(7-methoxy-1,3-benzodioxol-5-yl)-N-methylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C12H17NO3.ClH/c1-8(13-2)4-9-5-10(14-3)12-11(6-9)15-7-16-12;/h5-6,8,13H,4,7H2,1-3H3;1H |
InChIキー |
BOGFWGBWNVWQEC-UHFFFAOYSA-N |
正規SMILES |
CC(CC1=CC2=C(C(=C1)OC)OCO2)NC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Heptenoic acid, 7-[(2R,3S,4S)-tetrahydro-4,6-dihydroxy-2-[(1E,3S,5Z)-3-hydroxy-1,5-octadien-1-yl]-2H-pyran-3-yl]-, (5Z)-](/img/structure/B10764948.png)
![(2S,5R,12S)-7-amino-2-(hydroxymethyl)-10,13,15-trioxa-6,8-diazapentacyclo[7.4.1.13,12.05,11.05,14]pentadec-7-ene-2,4,12-triol](/img/structure/B10764957.png)
![N-[3-[(3-amino-3-oxoprop-1-en-2-yl)amino]-3-oxoprop-1-en-2-yl]-17-ethylidene-14-(1-hydroxyethyl)-27-(2-hydroxypropan-2-yl)-20,33-dimethyl-24,30,37,40-tetramethylidene-12,15,22,25,28,35,38-heptaoxo-19,32,42-trioxa-9-thia-3,13,16,23,26,29,36,39,44,45,46,47-dodecazahexacyclo[39.2.1.18,11.118,21.131,34.02,7]heptatetraconta-1(43),2(7),3,5,8(47),10,18(46),20,31(45),33,41(44)-undecaene-4-carboxamide](/img/structure/B10764959.png)
![(5E,7E,27E,29E)-3,13,15,25,35,37-hexahydroxy-11,33-bis[3-hydroxy-6-(4-methoxy-6-methyloxan-2-yl)-4-methylhexan-2-yl]-17,39-dimethoxy-6,12,16,28,34,38-hexamethyl-10,32,45,46-tetraoxatricyclo[39.3.1.119,23]hexatetraconta-5,7,21,27,29,43-hexaene-9,31-dione](/img/structure/B10764965.png)
![calcium;(E,3R,5S)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B10764969.png)
![2-[4-[[(2R)-2-aminobutyl]amino]pyrimidin-2-yl]-4-(1-methylpyrazol-4-yl)phenol;trihydrochloride](/img/structure/B10764973.png)
![2-[[2-[[1-[(3R)-14-chloro-3-ethyl-11,15-dihydroxy-3-methyl-10-(methylamino)-6,9-dioxo-7-prop-1-en-2-yl-2-oxa-5,8-diazabicyclo[10.3.1]hexadeca-1(15),12(16),13-triene-4-carbonyl]-2,5-dihydropyrrole-2-carbonyl]amino]-3-methylpent-2-enoyl]amino]but-2-enedioic acid](/img/structure/B10764988.png)


![(1S,3S,5E,7E,11S,12S,13R,15S,16S,17S,19R,23S,25S,27E,29E,33S,34S,35R,37S,38S,39S,41R)-3,13,15,25,35,37-hexahydroxy-11,33-bis[(2S,3S,4S)-3-hydroxy-6-[(2S,4R,6S)-4-methoxy-6-methyloxan-2-yl]-4-methylhexan-2-yl]-17,39-dimethoxy-6,12,16,28,34,38-hexamethyl-10,32,45,46-tetraoxatricyclo[39.3.1.119,23]hexatetraconta-5,7,21,27,29,43-hexaene-9,31-dione](/img/structure/B10765007.png)
![(3R,5S)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoic acid](/img/structure/B10765010.png)

![(1R,3S,11S,12S,13R,15S,16S,17S,19S,23R,25S,33S,34S,35R,37S,38S,39S,41S)-3,13,15,25,35,37-hexahydroxy-11,33-bis[(2S,3S,4S)-3-hydroxy-6-[(2S,4R,6S)-4-methoxy-6-methyloxan-2-yl]-4-methylhexan-2-yl]-17,39-dimethoxy-6,12,16,28,34,38-hexamethyl-10,32,45,46-tetraoxatricyclo[39.3.1.119,23]hexatetraconta-5,7,21,27,29,43-hexaene-9,31-dione](/img/structure/B10765055.png)
![(14S,17Z)-N-[3-[(3-amino-3-oxoprop-1-en-2-yl)amino]-3-oxoprop-1-en-2-yl]-17-ethylidene-14-[(1R)-1-hydroxyethyl]-27-(2-hydroxypropan-2-yl)-20,33-dimethyl-24,30,37,40-tetramethylidene-12,15,22,25,28,35,38-heptaoxo-19,32,42-trioxa-9-thia-3,13,16,23,26,29,36,39,44,45,46,47-dodecazahexacyclo[39.2.1.18,11.118,21.131,34.02,7]heptatetraconta-1(43),2(7),3,5,8(47),10,18(46),20,31(45),33,41(44)-undecaene-4-carboxamide](/img/structure/B10765056.png)
